Aqueous Solubility Enhancement vs Gem-Dimethyl
Replacement of a gem-dimethyl group with an oxetane moiety, such as that present in 2-(oxetan-3-yloxy)ethan-1-ol, increases aqueous solubility by a factor ranging from 4 to more than 4000, depending on the specific molecular context [1]. This enhancement is attributed to the oxetane ring's high polarity and hydrogen-bond acceptor capacity, which lower LogD and improve thermodynamic solubility.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Oxetane-containing compound |
| Comparator Or Baseline | Gem-dimethyl analog |
| Quantified Difference | 4- to >4000-fold increase in aqueous solubility |
| Conditions | General structural context; magnitude varies with scaffold |
Why This Matters
This order-of-magnitude solubility enhancement can rescue poorly soluble lead series from development attrition, directly impacting bioavailability and formulation feasibility.
- [1] Wuitschik G, Carreira EM, Wagner B, et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J Med Chem. 2010;53(8):3227-3246. View Source
